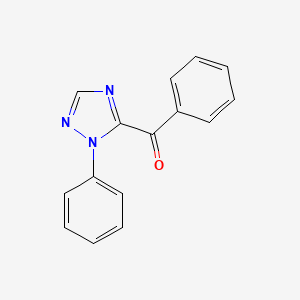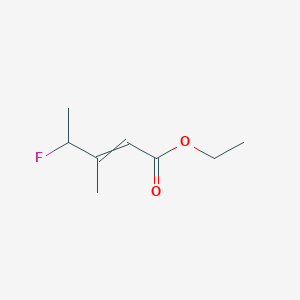
Basolite(R) Z377
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Basolite® Z377 is typically synthesized through a solvothermal method. This involves dissolving zinc nitrate and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide (DMF) and heating the mixture at elevated temperatures for several hours. The reaction conditions often include temperatures around 100-150°C and reaction times ranging from 12 to 24 hours . Industrial production methods may involve scaling up this process while ensuring consistent quality and yield.
化学反应分析
Basolite® Z377 undergoes various chemical reactions, including:
Oxidation: The framework can be oxidized under specific conditions, altering its structural properties.
Reduction: Reduction reactions can modify the oxidation state of the metal centers within the framework.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced with other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.
科学研究应用
Basolite® Z377 has numerous scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and active sites.
Biology: The framework’s porosity allows for the encapsulation and controlled release of biomolecules, making it useful in drug delivery systems.
Medicine: Its ability to adsorb gases and other molecules makes it a potential candidate for medical applications such as gas storage and separation.
作用机制
The mechanism by which Basolite® Z377 exerts its effects involves the interaction between the metal centers and the organic ligands. The zinc ions coordinate with the carboxylate groups of the ligands, creating a porous structure. This structure allows for the adsorption of gases and other molecules, facilitated by the high surface area and the presence of open metal sites .
相似化合物的比较
Basolite® Z377 can be compared with other metal-organic frameworks such as:
Basolite® C300 (HKUST-1): Composed of copper ions and benzene-1,3,5-tricarboxylate ligands, it is also used for gas adsorption but has different structural properties.
Basolite® F300 (Fe-BTC): Contains iron ions and benzene-1,3,5-tricarboxylate ligands, known for its catalytic properties.
Basolite® Z1200 (ZIF-8): Consists of zinc ions and 2-methylimidazolate ligands, notable for its thermal stability and chemical resistance.
Basolite® Z377 stands out due to its exceptionally high surface area and hydrogen adsorption capacity, making it particularly suitable for applications in hydrogen storage and gas separation.
属性
分子式 |
C54H30O13Zn4 |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC 名称 |
tetrazinc;4-[3,5-bis(4-carboxylatophenyl)phenyl]benzoate;oxygen(2-) |
InChI |
InChI=1S/2C27H18O6.O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15H,(H,28,29)(H,30,31)(H,32,33);;;;;/q;;-2;4*+2/p-6 |
InChI 键 |
RDZVGMILMJSSPX-UHFFFAOYSA-H |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)

![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)



![Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089753.png)

![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)


